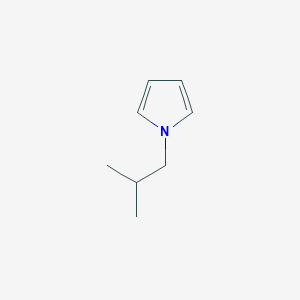

1-Isobutyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSYXCIQYSQOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632469 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20884-13-3 | |

| Record name | N-Isobutylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylpropyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOBUTYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Significance of Pyrrole Heterocycles in Organic Chemistry and Chemical Biology

Pyrrole (B145914), a five-membered aromatic heterocycle with the formula C₄H₅N, is a fundamental structural motif in a vast array of biologically and technologically important molecules. numberanalytics.comnumberanalytics.com Its unique electronic properties, arising from the inclusion of a nitrogen atom within the aromatic ring, impart a distinct reactivity that has been harnessed by chemists for over a century. numberanalytics.comnumberanalytics.comlibretexts.org

The pyrrole ring is a key component of many natural products essential for life, including heme (a vital part of hemoglobin), chlorophyll, and vitamin B12. numberanalytics.comrsc.orgbritannica.com This prevalence in nature underscores the profound role of pyrrole systems in biological processes. Beyond its natural occurrences, the pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. numberanalytics.comresearchgate.net Notable examples include atorvastatin, a widely prescribed cholesterol-lowering drug, and tolmetin, a nonsteroidal anti-inflammatory drug (NSAID). numberanalytics.com The diverse biological activities exhibited by pyrrole derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties, continue to drive research in this area. researchgate.netnih.gov

Furthermore, the utility of pyrrole heterocycles extends into materials science, where their derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com

The Contemporary Research Landscape of N Substituted Pyrrole Derivatives

The introduction of a substituent at the nitrogen atom of the pyrrole (B145914) ring, creating an N-substituted pyrrole, dramatically expands the chemical space and allows for the fine-tuning of the molecule's properties. This has led to a vibrant and active area of contemporary research focused on the synthesis and application of these derivatives.

Recent synthetic methodologies have focused on developing more efficient and environmentally friendly routes to N-substituted pyrroles. rsc.orgresearchgate.net Techniques such as ultrasound-assisted synthesis and the use of eco-friendly catalysts like bismuth nitrate (B79036) have been reported to produce these compounds in excellent yields. rsc.org The Paal-Knorr reaction, a classic method for pyrrole synthesis, continues to be refined with the use of various catalysts, including low-cost and commercially available aluminas, to improve efficiency and sustainability. researchgate.netmdpi.com

The functionalization of the pyrrole ring in N-substituted derivatives is another key area of investigation. Researchers are exploring novel ways to introduce various substituents onto the pyrrole core to modulate its electronic and steric properties. digitellinc.com This has led to the discovery of new pyrrole-based compounds with potential applications in diverse fields, from medicinal chemistry to materials science. scitechdaily.comontosight.ai For instance, the development of N-substituted pyrroles as antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCH-R1) highlights their potential in addressing metabolic disorders. nih.gov

The Rationale for Focused Academic Inquiry on 1 Isobutyl 1h Pyrrole Systems

Classical Strategies for Pyrrole Ring Formation in N-Alkylated Systems

The traditional methods for constructing the pyrrole ring remain highly relevant in contemporary organic synthesis. These classical reactions provide robust and versatile pathways to a wide array of pyrrole derivatives.

Paal-Knorr Condensation and Modernized Protocols

The Paal-Knorr synthesis is arguably the most direct and widely employed method for the preparation of pyrroles. tandfonline.comwikipedia.orgorganic-chemistry.orgpensoft.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as isobutylamine (B53898), or ammonia (B1221849). organic-chemistry.orgrgmcet.edu.in The reaction is typically facilitated by acidic conditions, which can range from weak acids like acetic acid to stronger Brønsted or Lewis acids. organic-chemistry.orgrgmcet.edu.in The use of an excess of the primary amine is common to drive the reaction to completion. organic-chemistry.org

The classical Paal-Knorr reaction, while effective, can be limited by harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. tandfonline.comrgmcet.edu.in To circumvent these limitations, numerous modified protocols have been developed. These modernized approaches often employ milder and more efficient catalytic systems. For instance, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing a more environmentally benign route to N-substituted pyrroles. organic-chemistry.org Other developments include the use of various Lewis acids like magnesium iodide etherate and solid-supported catalysts which can offer advantages such as improved yields, shorter reaction times, and easier product isolation. rgmcet.edu.inresearchgate.netuctm.edu Microwave-assisted Paal-Knorr reactions have also gained traction, significantly reducing reaction times. pensoft.net

A notable variation involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound, which reacts with amines under acidic conditions to form the pyrrole ring. rgmcet.edu.inorganic-chemistry.org This approach has been successfully applied to the synthesis of a variety of N-substituted pyrroles.

| Catalyst/Reagent | Conditions | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride | Water, mild conditions | 2,5-dimethoxytetrahydrofuran, various amines | N-substituted pyrroles | Good to excellent | organic-chemistry.org |

| CATAPAL 200 | Conventional heating, 60 °C, 45 min | Acetonylacetone, primary amines | N-substituted pyrroles | 68-97% | mdpi.com |

| Ammonium niobium oxalate (B1200264) (ANO) | Mild conditions, 30 min | 1,4-diones, amines | N-substituted pyrroles | Up to 99% | rsc.org |

| Microdroplets (catalyst-free) | Isopropanol microdroplets, room temp, 10 min | 1,4-dicarbonyls, amines | N-substituted pyrroles | 83-99% | acs.org |

| MgI2 etherate | Not specified | 1,4-diketones, primary amines | N-substituted pyrroles | Good to excellent | uctm.edu |

| Molecular iodine | Microwave heating, solvent-free | 2,5-dimethoxytetrahydrofuran, amines | N-substituted pyrroles | Not specified | rgmcet.edu.in |

| Saccharin | Not specified | Diketones, amines | N-substituted pyrroles | Good to moderate | rgmcet.edu.in |

| Silica sulfuric acid | Room temperature, solvent or solvent-free | Diketones, amines | N-substituted pyrroles | Not specified | rgmcet.edu.in |

| Phosphoric acid | Not specified | 1,4-dicarbonyl compounds, amines | N-substituted pyrroles | Excellent | researchgate.net |

Knorr Pyrrole Synthesis and Related Multi-Component Approaches

The Knorr pyrrole synthesis is another cornerstone in the construction of substituted pyrroles. wikipedia.orgpharmaguideline.com This reaction involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically generated in situ from α-oximino-ketones through reduction, often using zinc in acetic acid. wikipedia.org The Knorr synthesis is highly versatile, allowing for the preparation of a wide range of polysubstituted pyrroles. wikipedia.org

Multi-component reactions (MCRs) that embody the principles of the Knorr synthesis offer a streamlined approach to complex pyrrole structures in a single step. acs.orgorientjchem.orgnih.gov These reactions bring together three or more starting materials, often under catalytic conditions, to generate the pyrrole ring with high atom economy. orientjchem.org For example, a one-pot, three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate in water can produce polysubstituted pyrrole derivatives without the need for a catalyst. orientjchem.org Another efficient MCR involves the reaction of ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile (B47326) under solvent- and catalyst-free grinding conditions. acs.org

| Reaction Type | Starting Materials | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classical Knorr Synthesis | α-amino-ketone (generated in situ), β-ketoester | Zinc, acetic acid, room temperature | Synthesizes substituted pyrroles. | wikipedia.org |

| Multi-component (Catalyst-free) | Primary amine, alkyl propiolate, diethyl oxalate | Water, 70°C | Eco-friendly, good yields. | orientjchem.org |

| Multi-component (Solvent/Catalyst-free) | Ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, malononitrile | Grinding | Highly efficient, chemoselective. | acs.org |

| Multi-component (Catalyst-free) | Succinaldehyde, primary amine, activated carbonyls | Open-flask, "just-mix" | Regiospecific synthesis of C3-functionalized pyrroles. | nih.gov |

Hantzsch Synthesis and Buchwald-Hartwig Coupling in Pyrrole Construction

The Hantzsch pyrrole synthesis provides a valuable route to substituted pyrroles through the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.orgcdnsciencepub.com This method is particularly useful for preparing pyrroles with specific substitution patterns that may be difficult to access through other classical methods. cdnsciencepub.com The reaction mechanism is generally accepted to proceed through the formation of an enamine intermediate from the β-ketoester and the amine, which then undergoes nucleophilic attack on the α-haloketone, followed by cyclization and dehydration. wikipedia.orgthieme-connect.de Non-conventional variations of the Hantzsch synthesis, such as those performed under microwave irradiation or in green solvents, have been developed to improve efficiency and sustainability. pensoft.netthieme-connect.de

In a more modern context, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-substituted heterocycles, including pyrroles. researchgate.netbeilstein-journals.org While not a de novo pyrrole ring synthesis, this methodology allows for the direct N-alkylation or N-arylation of a pre-existing pyrrole ring with an appropriate halide or pseudohalide. This approach is valuable for introducing the isobutyl group onto the pyrrole nitrogen. The Buchwald-Hartwig coupling has been successfully applied in the synthesis of complex, fused pyrrole systems, demonstrating its robustness and broad applicability. rsc.orgnih.gov

Advanced and Catalytic Approaches for N-Isobutyl Pyrrole Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These advanced strategies are particularly relevant for the synthesis of specifically substituted pyrroles like this compound.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. organic-chemistry.orgresearchgate.netarkat-usa.orgacs.org A variety of transition metals, including copper, rhodium, palladium, and iridium, have been employed to catalyze the formation of the pyrrole ring from diverse starting materials. researchgate.netorganic-chemistry.orgorganic-chemistry.orgarkat-usa.org

Copper-catalyzed multicomponent reactions have been shown to be effective for the synthesis of various substituted pyrroles from simple and readily available starting materials like ketones, primary amines, and diols. a-star.edu.sg Rhodium and zinc catalysts have been utilized in the synthesis of di- and trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.orgacs.org Furthermore, iridium-catalyzed reactions have been developed for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols. researchgate.net Ruthenium-catalyzed [2+2+1] cycloadditions of diynes and sulfoximines also provide a route to bicyclic N-alkyl pyrroles. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [Cu(NHC)] | Ketone, primary amine, diol | Substituted pyrroles | Three-component coupling, inexpensive catalyst. | a-star.edu.sg |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | Mild, room temperature reaction. | organic-chemistry.orgacs.org |

| Iridium catalyst | Secondary alcohols, amino alcohols | Substituted pyrroles | Sustainable, deoxygenative coupling. | researchgate.net |

| Ruthenium catalyst | Diynes, sulfoximines | Bicyclic N-alkyl pyrroles | [2+2+1] cycloaddition. | researchgate.net |

A notable advancement in the catalytic synthesis of pyrroles is the use of zirconium catalysts. organic-chemistry.orgacs.orgnih.govacs.org A zirconium-catalyzed reaction has been developed for the synthesis of tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. organic-chemistry.orgacs.orgnih.govacs.org This method is particularly mild, often proceeding at room temperature or slightly elevated temperatures, and tolerates a wide range of functional groups on both the aminoaldehyde and the dicarbonyl component. organic-chemistry.orgacs.orgnih.govacs.org

The reaction is typically catalyzed by ZrOCl₂·8H₂O and proceeds in good yields. organic-chemistry.orgnih.gov The proposed mechanism differs from the classical Knorr synthesis and is believed to involve a Zr-catalyzed Knoevenagel condensation followed by intramolecular cyclization. organic-chemistry.orgacs.orgnih.gov This methodology provides a direct route to highly functionalized pyrroles that are of interest in medicinal chemistry. nih.gov Another zirconium-catalyzed approach involves the reaction of 2,5-hexanedione (B30556) with primary amines under solvent-free conditions, leading to the formation of pyrrole derivatives in a short reaction time. rdd.edu.iq

Rhodium-Catalyzed Approaches

Rhodium-catalyzed reactions represent a powerful tool for the synthesis of substituted pyrroles. nih.govorganic-chemistry.org One prominent method is the transannulation of N-sulfonyl-1,2,3-triazoles with alkynes or vinyl ethers. organic-chemistry.orgbeilstein-journals.org In this process, a rhodium catalyst, such as Rh₂(OAc)₄, facilitates the ring-opening of the triazole to form a rhodium carbene intermediate. beilstein-journals.org This intermediate then reacts with an alkyne or vinyl ether to construct the pyrrole ring. organic-chemistry.org While direct synthesis of this compound via this method is not explicitly detailed in the provided literature, the approach is versatile for producing a wide array of polysubstituted pyrroles. organic-chemistry.org By selecting appropriate N-substituted triazoles and coupling partners, this methodology could be adapted for the synthesis of analogues of this compound.

Another rhodium-catalyzed approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-triones with alkynes, which provides access to fused indenone and quinone derivatives but highlights the utility of rhodium in C-C bond activation and cycloaddition cascades. core.ac.uk The hydroacylation of chelating aldehydes with alkynes and alkenes, catalyzed by Rh(I) complexes, can also be employed to form γ-amino enone adducts, which subsequently cyclize to form pyrrole rings. These strategies showcase the potential of rhodium catalysis in constructing complex heterocyclic systems, including pyrrole derivatives.

Electro-Oxidative Annulation Methods

Electrochemical synthesis offers a green and mild alternative for constructing pyrrole rings, avoiding the need for transition metals or harsh chemical oxidants. nih.govresearchgate.net A general protocol involves the electro-oxidative annulation of primary amines with 1,3-dicarbonyl compounds or other suitable precursors like aldehydes and ketones. researchgate.netacs.org For the synthesis of a this compound analogue, isobutylamine can be reacted with a 1,4-dicarbonyl compound in an undivided electrochemical cell.

One study details the synthesis of polysubstituted pyrroles from primary amines and 1,3-dicarbonyl compounds through an intermolecular annulation. nih.gov The reaction proceeds via the in-situ formation of an enamine intermediate, which is then oxidized at the anode to facilitate the dehydrocyclization process. researchgate.net This method has been successfully applied to a range of alkyl-substituted benzylamines, yielding the corresponding pyrroles in moderate yields. researchgate.net Similarly, the reaction of amines with arylacetaldehydes or ketones under external oxidant-free conditions can furnish β-substituted and tetrasubstituted pyrroles, respectively. acs.orgthieme-connect.de

A specific example demonstrates the synthesis of [2-Chloro-1-isobutyl-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic Acid. This was achieved by reacting isobutylamine (iBuNH₂) with methyl acetoacetate, followed by the addition of fumaryl (B14642384) chloride. The reaction, stirred for 10 hours, yielded the product as a white powder. arizona.edu

Table 1: Synthesis of a this compound Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| Isobutylamine | Methyl acetoacetate | Fumaryl chloride | [2-Chloro-1-isobutyl-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic Acid | 70% |

Trofimov Reaction for Vinylpyrrole Derivatives

The Trofimov reaction is a well-established method for synthesizing pyrroles from ketoximes and acetylene (B1199291), typically in a superbase medium like KOH/DMSO. rsc.org This reaction is particularly known for producing N-vinylpyrroles when conducted under conditions that favor vinylation of the pyrrole nitrogen, such as higher temperatures and base concentrations. rsc.org

While the primary products of the Trofimov reaction are often N-vinylpyrroles, it can also be controlled to yield N-H pyrroles. rsc.org These N-H pyrroles can then be subsequently alkylated to introduce an isobutyl group at the nitrogen atom in a separate step. A one-pot version of the Trofimov reaction has been developed that converts ketones directly to NH- and N-vinylpyrroles by performing the oximation and reaction with acetylene in a single vessel. wikipedia.org This approach provides access to a diverse range of 2,3-disubstituted pyrroles from readily available ketones. wikipedia.org Although not a direct route to this compound, the Trofimov reaction is a powerful tool for creating the core pyrrole structure, which can then be functionalized. rsc.org

Regioselective Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, it can be further modified to introduce various functional groups at specific positions on the pyrrole ring.

Direct Alkylation at the Nitrogen Atom

The most direct method to synthesize this compound is the N-alkylation of pyrrole itself. The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to form a nucleophilic pyrrolide anion. acs.org This anion can then react with an electrophile, such as isobutyl bromide or isobutyl iodide, in an Sₙ2 reaction to form the N-substituted product, this compound. uop.edu.pk The choice of solvent and counterion can influence the regioselectivity of the alkylation, with more ionic nitrogen-metal bonds (e.g., with Na⁺ or K⁺) and solvating solvents favoring N-alkylation. acs.org

However, direct alkylation of pyrroles can sometimes lead to a mixture of N- and C-alkylated products. rsc.org For more complex systems, such as the synthesis of fused heterocycles, Mitsunobu alkylation offers an alternative. This method has been shown to be effective for the N-alkylation of indoles and imidazoles, and the reactivity of pyrroles can be enhanced by introducing electron-withdrawing groups, such as a trichloroacetyl group, to lower the pKa of the N-H proton. arkat-usa.org

Dimerization and Oligomerization of Pyrrole Building Blocks

Pyrrole and its derivatives can undergo dimerization and oligomerization under certain conditions, leading to larger, more complex structures. Acid-catalyzed dimerization of 1-vinylpyrroles has been shown to be a viable method for creating novel pyrrole-containing building blocks. researchgate.netnih.gov

A study on the dimerization of substituted 1-vinylpyrroles demonstrated that 2-(isobutyl)-1-vinylpyrrole, an analogue of the target compound, was resistant to dimerization under standard conditions using Me₃SiCl as a catalyst at room temperature. researchgate.net However, low yields of the dimer, 2-isobutyl-5-[1-(2-isobutyl-1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrrole, could be obtained at higher temperatures (50 °C) or with HCl as the catalyst. researchgate.net This suggests that while possible, the dimerization of isobutyl-substituted pyrroles is less facile than for other alkyl-substituted analogues.

Table 2: Acid-Catalyzed Dimerization of 2-(Isobutyl)-1-vinylpyrrole

| Starting Material | Catalyst | Temperature | Product | Yield |

| 2-(Isobutyl)-1-vinylpyrrole | Me₃SiCl | 50 °C | 2-Isobutyl-5-[1-(2-isobutyl-1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrrole | Low (0.8-3.4%) |

| 2-(Isobutyl)-1-vinylpyrrole | HCl | 50 °C | 2-Isobutyl-5-[1-(2-isobutyl-1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrrole | Low (0.8-3.4%) |

The co-oligomerization of pyrrole with formaldehyde (B43269) under acidic conditions has also been studied, leading to the formation of porphyrinogens. amazonaws.com This process involves C-C bond formation as pyrrole and formaldehyde monomers are added to the growing oligopyrrole chain, with azafulvene intermediates playing a key role. amazonaws.com

Post-Heterocyclization Modification and Substituent Introduction

After the formation of the this compound ring, further functionalization can be achieved through various substitution reactions. The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions. acs.org Typical electrophilic substitution reactions include:

Halogenation : Using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) to introduce halogen atoms. acs.org

Nitration : Employing a mild nitrating agent such as nitric acid in acetic anhydride (B1165640). rsc.org

Sulfonation : Using the pyridine-sulfur trioxide complex (Py·SO₃). rsc.org

Acylation : Friedel-Crafts acylation can be performed, for instance, with acetic anhydride at high temperatures to introduce an acetyl group. rsc.org

A strategy defined as "post-heterocyclization modification" is particularly useful in pyrimidine (B1678525) chemistry, where halogenated synthons are modified under various conditions to produce the desired derivatives, a principle that can be extended to other heterocyclic systems. nih.gov For instance, a synthesized pyrrole-2-carbaldehyde can serve as a platform for further modifications. One study demonstrated that pyrrole-2-carbaldehydes, derived from the Maillard reaction, can be condensed with benzohydrazides and subsequently undergo oxidative cyclization to form pyrrole-ligated 1,3,4-oxadiazoles. This highlights how a functional group introduced onto the pyrrole ring can act as a handle for constructing more elaborate molecular architectures.

Mechanistic Investigations of Pyrrole Ring Construction

The construction of the pyrrole ring can be achieved through various synthetic routes, with the Paal-Knorr reaction being a cornerstone. Mechanistic studies have been pivotal in optimizing reaction conditions and expanding the substrate scope.

Detailed Pathways of the Paal-Knorr Reaction

The Paal-Knorr synthesis, first reported in 1884, is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. mdpi.comwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is now generally accepted that the reaction proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine, such as isobutylamine for the synthesis of this compound, on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This forms a hemiaminal intermediate. mdpi.comwikipedia.org

Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes dehydration, losing two molecules of water to form the aromatic pyrrole ring. mdpi.commdpi.com

Investigations by Amarnath and colleagues in the 1990s provided significant insights into this mechanism. wikipedia.orgorganic-chemistry.org Their studies using stereoisomers of 3,4-diethyl-2,5-hexanediones revealed that the cyclization of the hemiaminal intermediate is the slow, rate-determining step. nih.gov This finding ruled out mechanisms involving the initial formation of an enamine before the cyclization step. organic-chemistry.org

Elucidation of Catalytic Reaction Mechanisms

Various catalysts have been employed to enhance the efficiency and selectivity of pyrrole synthesis. Both Brønsted and Lewis acids are effective in promoting the Paal-Knorr reaction and other related cyclizations.

Brønsted Acid Catalysis: Weak acids like acetic acid can accelerate the Paal-Knorr reaction. organic-chemistry.org The protonation of a carbonyl group by a Brønsted acid increases its electrophilicity, facilitating the initial nucleophilic attack by the amine. mdpi.com Solid acid catalysts, such as aluminas rich in Brønsted acid sites, have proven to be effective and reusable for the synthesis of N-substituted pyrroles. mdpi.com The high percentage of Brønsted-Lewis acid sites in catalysts like CATAPAL 200 has been shown to efficiently catalyze the condensation and dehydration steps, leading to high yields of N-substituted pyrroles in reduced reaction times and often without the need for a solvent. mdpi.com

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃), zirconium(IV) chloride (ZrCl₄), and scandium triflate have also been utilized. nih.govbeilstein-journals.org In these cases, the Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. For instance, FeCl₃ has been used as an efficient catalyst for the synthesis of N-substituted pyrroles in water, providing a greener alternative to traditional organic solvents. nih.govbeilstein-journals.org

The Clauson-Kaas reaction, a related method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines, is also typically acid-catalyzed. nih.govbeilstein-journals.org The proposed mechanism involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to an intermediate that is susceptible to reaction with the amine, followed by cyclization and dehydration. nih.gov

Role of Key Intermediates in Cyclization Processes

The identification and characterization of reaction intermediates are fundamental to understanding the cyclization process. In the Paal-Knorr synthesis, the hemiaminal is a crucial early intermediate formed from the attack of the amine on a carbonyl group. mdpi.comwikipedia.org This is followed by the formation of a cyclic 2,5-dihydroxytetrahydropyrrole derivative, which is the direct precursor to the final pyrrole product after dehydration. mdpi.commdpi.com

In other catalytic systems, different intermediates play a key role. For example, in some multicomponent reactions, azomethine ylides can act as key 1,3-dipolar intermediates that undergo cycloaddition with an appropriate dipolarophile to construct the pyrrole ring. researchgate.net In certain metal-catalyzed reactions, the formation of metal nitrene complexes from azides can lead to pyrroles through a 4π-electrocyclization pathway. rsc.org

Kinetic Studies on N-Substituted Pyrrole Formation

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, such as the nature of the reactants, catalysts, and reaction conditions. In the context of N-substituted pyrrole formation, these studies are essential for optimizing synthetic protocols.

In-situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to study the kinetics of the Paal-Knorr reaction, allowing for the real-time monitoring of reactants, products, and even intermediates. researchgate.netnih.gov Such studies have confirmed that the reaction mechanism involves at least two rate-limiting steps. nih.gov

The electronic nature of the substituents on the amine has a significant effect on the reaction rate. For N-arylpyrroles synthesized via the Paal-Knorr reaction, electron-donating groups on the aniline (B41778) ring generally increase the reaction rate, while electron-withdrawing groups decrease it. organic-chemistry.org This is consistent with the nucleophilic character of the amine in the initial step of the reaction. For instance, the reaction rate is negatively affected by a methoxy (B1213986) group and positively affected by a nitro group on the aryl substituent. organic-chemistry.org

The following table summarizes the effect of para-substituents on the aniline in a reaction with 2,5-hexanedione, illustrating the electronic effects on the yield of the corresponding N-substituted pyrrole.

| Substituent (on Aniline) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H | Vitamin B1 | Ethanol | Room Temp | 1 | 94 | nih.gov |

| 4-OCH₃ | Vitamin B1 | Ethanol | Room Temp | 1 | 85 | nih.gov |

| 4-CH₃ | Vitamin B1 | Ethanol | Room Temp | 1 | 92 | nih.gov |

| 4-Cl | Vitamin B1 | Ethanol | Room Temp | 1 | 78 | nih.gov |

| 4-NO₂ | Vitamin B1 | Ethanol | Room Temp | 1 | 25 | nih.gov |

| H | Citric Acid | Solvent-free | - | 0.25 | 84 | nih.gov |

| 4-OCH₃ | Citric Acid | Solvent-free | - | 0.25 | 76 | nih.gov |

The choice of catalyst and reaction conditions also profoundly impacts the kinetics. The use of microwave irradiation in conjunction with solid acid catalysts like K-10 montmorillonite (B579905) can significantly accelerate the synthesis of N-substituted pyrroles. beilstein-journals.org Furthermore, high-pressure conditions have been shown to initiate and accelerate the Paal-Knorr reaction, even in the absence of a catalyst and solvent. beilstein-journals.org

Protonation Behavior and Acid-Catalyzed Transformations of Pyrrole Scaffolds

The protonation of the pyrrole ring is a key aspect of its chemistry, influencing its reactivity and stability. Unlike amines that are typically protonated on the nitrogen atom, pyrrole and its derivatives are preferentially protonated on the carbon atoms of the ring. researchgate.netmdpi.com This is due to the involvement of the nitrogen lone pair in the aromatic sextet. nih.gov

NMR studies have shown that protonation of N-alkylpyrroles occurs at the α-carbon (C2 or C5) to form a thermodynamically stable pyrrolium cation. mdpi.comnih.gov The position of protonation can be influenced by the presence of other substituents on the ring. nih.gov

Under strongly acidic conditions, using acids like trifluoromethanesulfonic acid (TFS), stable pyrrolium salts can be isolated. researchgate.net However, in the presence of weaker acids such as trifluoroacetic acid (TFA), N-substituted pyrroles can undergo oligomerization or polymerization. researchgate.netmdpi.com For example, N-(tert-butyl)pyrrole has been shown to form a dimeric species when treated with TFA. researchgate.netmdpi.com

These acid-catalyzed transformations highlight the delicate balance between protonation and subsequent reactions of the pyrrole ring. The formation of these oligomeric species proceeds through the electrophilic attack of a protonated pyrrole cation on a neutral pyrrole molecule.

Computational and Theoretical Chemistry of 1 Isobutyl 1h Pyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-isobutyl-1H-pyrrole. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can predict molecular geometries, energies, and electronic distributions with high accuracy.

The stability and geometry of the pyrrole (B145914) ring are significantly influenced by the nature of the substituent on the nitrogen atom. For N-alkyl-pyrroles, including this compound, both steric and electronic factors are at play.

Quantum chemical calculations on a series of N-R-pyrroles (where R includes alkyl groups like methyl, ethyl, isopropyl, and tert-butyl) have been performed to understand these influences. umich.eduscispace.com Studies using DFT methods (B3LYP/6-31G(d)) show that the presence of an N-alkyl substituent makes β-substitution (at the C3/C4 positions) more favorable compared to the unsubstituted pyrrole. umich.edu This is attributed to a combination of steric hindrance at the α-positions (C2/C5) and changes in the charge distribution within the aromatic ring. umich.eduscispace.com The isobutyl group, being a branched alkyl substituent, contributes to this steric effect.

The stability of substituted pyrroles is also a key consideration. Research on diketopyrrolopyrrole (DPP) derivatives has shown that the length of the N-alkyl chain is a crucial factor in the thermal stability of the molecule, with shorter alkyl chains leading to less stable derivatives. researchgate.net While this study was on a different pyrrole system, it highlights the general principle that N-substitution directly impacts molecular stability.

| N-Substituent | Relative Stability of Protonated α-Complex (kcal/mol) | Relative Stability of Protonated β-Complex (kcal/mol) | Predicted Substitutional Preference |

|---|---|---|---|

| -H | 0.0 | 3.7 | α-substitution |

| -Methyl | 0.0 | 1.1 | α > β |

| -Ethyl | 0.0 | 0.8 | α > β |

| -Isopropyl | 0.0 | 0.1 | α ≈ β |

| -tert-Butyl | 0.0 | -2.0 | β > α |

Molecular Orbital (MO) theory helps to describe the electronic properties of this compound, particularly the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for predicting a molecule's reactivity and electronic properties. researchgate.netresearchgate.net

In pyrrole, the nitrogen atom is sp²-hybridized, and its lone pair of electrons participates in the aromatic π-system, contributing to the ring's aromaticity. mdpi.com For N-alkyl substituted pyrroles, the alkyl group acts as an electron-donating group, which influences the electron density of the ring. This generally leads to an increase in the energy of the HOMO and can affect the HOMO-LUMO gap. mdpi.comrsc.org

DFT calculations on various pyrrole derivatives have shown that the HOMO is typically distributed across the pyrrole ring, while the LUMO distribution is also centered on the ring but with different nodal properties. mdpi.comresearchgate.net Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to further understand electron distribution. researchgate.net MEP maps, for instance, visualize the electrophilic and nucleophilic sites of a molecule, predicting its chemical reactivity and interaction patterns. longdom.org

Molecular Dynamics Simulations in Pyrrole-Related Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and intermolecular interactions of compounds like this compound in a simulated biological or solution environment. rsc.org

MD simulations are frequently used in drug discovery to study the stability of a ligand bound to a protein target. nih.govtandfonline.com In a typical protocol, the ligand-protein complex is placed in a simulation box filled with water molecules, and the system's energy is minimized. nih.govbioinformation.net The simulation then proceeds for a set duration (e.g., 100 nanoseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion. nih.govbioinformation.netmdpi.com

Analysis of the MD trajectory can reveal important information about the stability of the complex. Key parameters include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand from its initial position over time. A stable RMSD value suggests the system has reached equilibrium. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Binding Free Energy: Calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), it provides an estimate of the binding affinity between the ligand and the protein. nih.govbioinformation.net

For example, MD simulations of pyrrole derivatives targeting enzymes like Lysine-specific demethylase 1 (LSD1) or the main protease (Mpro) of viruses have been used to confirm the stability of docking poses and to understand the key interactions that stabilize the binding. nih.govnih.gov

In Silico Methodologies for Rational Compound Design and Interaction Prediction

The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. nih.govbohrium.comresearchgate.net In silico methodologies are indispensable for leveraging this scaffold in the design of new, potent, and selective molecules.

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. Molecular docking is a primary tool in this approach. nih.govnih.gov

Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site and estimate the strength of the interaction, usually as a docking score. mdpi.com For pyrrole-based systems, docking has been used to:

Screen virtual libraries of compounds to identify potential hits. nih.gov

Understand the binding modes of known inhibitors and explain their structure-activity relationships (SAR). mdpi.comrsc.org

Guide the design of new derivatives with improved potency by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized. rsc.orgresearchgate.net

Studies on various pyrrole derivatives have successfully used docking to design inhibitors for targets like EGFR, CDK2, and MAO-B, demonstrating how computational predictions can guide synthetic efforts. nih.govmdpi.com

| Pyrrole System | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Thieno[3,2-b]pyrrole derivatives | LSD1 | Docking & 100ns MD | Identified key binding interactions and designed 8 new inhibitors in silico. | nih.govrsc.org |

| Pyrrole-based Schiff bases | MAO-B/AChE | Docking | Revealed key interactions with active site residues like Tyr326 and Tyr398. | mdpi.com |

| SR9009 (Pyrrole derivative) | HER2 | Docking & 100ns MD | Predicted higher binding energy (-158.4 kJ/mol) compared to a standard drug. | bioinformation.net |

| Fused 1H-pyrroles | EGFR/CDK2 | Docking | Docking scores correlated with potent in vitro anticancer activity. | nih.gov |

The concept of "chemical space" refers to the vast, multidimensional space encompassing all possible molecules. researchgate.net Exploring this space to find novel compounds with desired properties is a major challenge in chemistry. Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to navigate this space efficiently. epfl.chnih.govacs.orgnih.gov

In the context of drug discovery, ML models can be trained on large datasets of molecules with known properties (e.g., biological activity, toxicity). mednexus.org These trained models can then rapidly predict the properties of new, virtual molecules, a process that is orders of magnitude faster than experimental testing or even quantum chemical calculations. researchgate.netacs.org

Common applications include:

Generative Models: Deep learning architectures like recurrent neural networks (RNNs) or generative adversarial networks (GANs) can learn the underlying patterns of chemical structures and generate novel molecules that are likely to be active against a specific target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest or Support Vector Machines are used to build models that correlate molecular features (descriptors) with biological activity, enabling the screening of large compound libraries. nih.govacs.org

Active Learning: This approach iteratively improves the ML model by selecting the most informative compounds from a large library for the next round of (computationally expensive) docking or scoring, thereby accelerating the search for top candidates. acs.org

Fragment Molecular Orbital Methodologies for Complex Systemsnih.gov

The Fragment Molecular Orbital (FMO) method is a computational technique designed to make quantum mechanical calculations feasible for large molecular systems, such as protein-ligand complexes or polymers, which are computationally prohibitive for traditional ab initio methods. iastate.eduwaseda.ac.jp The core principle of the FMO method involves dividing a large system into smaller, manageable pieces called fragments. iastate.edu Quantum mechanical calculations are then performed on individual fragments (monomers) and pairs of fragments (dimers) to account for their interactions within the electrostatic field of the entire system. waseda.ac.jp The total energy and other electronic properties of the full system are then reconstructed from the results of these fragment calculations. researchgate.net This approach significantly reduces computational cost while maintaining a high level of accuracy, making it a powerful tool in fields like drug design and materials science. researchgate.netmdpi.com

While no specific FMO studies have been published for the standalone this compound molecule, the methodology is ideally suited to analyze its behavior within a more complex environment, for instance, as a ligand binding to a biological macromolecule. In such a scenario, the this compound molecule itself could be treated as a single fragment, while the amino acid residues of the protein that form the binding pocket would each be treated as separate fragments.

The primary output of an FMO calculation is the total energy of the system. However, its most powerful feature for analysis is the detailed breakdown of Inter-Fragment Interaction Energies (IFIEs). mdpi.com The IFIE values quantify the energetic contributions of specific interactions between fragments, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For a system involving this compound, FMO calculations could precisely determine the binding affinity by summing the interaction energies between the ligand and the surrounding amino acid residues.

For example, an FMO analysis could reveal that the pyrrole ring of the molecule forms a crucial π-π stacking interaction with an aromatic residue like Phenylalanine (Phe) or Tryptophan (Trp) in a protein's active site, while the isobutyl group contributes through weaker, hydrophobic (van der Waals) interactions. mdpi.com This level of detail is invaluable for understanding the specific molecular determinants of binding and for guiding rational drug design.

Recent advancements have further expanded the capabilities of the FMO method. The development of analytic energy gradients allows for efficient geometry optimization and molecular dynamics (FMO-MD) simulations, enabling the study of the dynamic behavior of complex systems over time. iastate.edu Furthermore, the integration of solvent effects through methods like the Polarizable Continuum Model (PCM) provides a more realistic description of molecular interactions in a biological context. nih.govrsc.org

Research Findings & Data

To illustrate the type of data generated from an FMO calculation, the following table presents a hypothetical Inter-Fragment Interaction Energy (IFIE) analysis for a complex between this compound and several amino acid residues in a protein binding site. The energy values are partitioned into their constituent physical terms, providing deep insight into the nature of the binding interactions.

Table 1: Illustrative Inter-Fragment Interaction Energy (IFIE) Analysis for a Hypothetical this compound-Protein Complex.

| Interacting Pair (Fragment I - Fragment J) | Total IFIE (kcal/mol) | Electrostatic (ES) | Exchange (EX) | Charge Transfer (CT) | Dispersion (DI) |

| This compound — TYR 84 | -7.8 | -9.2 | 4.5 | -1.1 | -2.0 |

| This compound — LEU 76 | -2.1 | -1.5 | 1.8 | -0.4 | -2.0 |

| This compound — PHE 297 | -5.4 | -3.0 | 2.1 | -0.5 | -4.0 |

| This compound — SER 293 | -4.5 | -8.9 | 3.2 | -2.8 | -1.0 |

| This compound — Water 401 | -6.2 | -9.5 | 2.7 | -2.4 | -0.6 |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of detailed energy decomposition that FMO calculations provide for analyzing ligand-protein interactions.

This detailed, quantitative analysis allows researchers to identify key "hot spots" in the binding pocket, guiding modifications to the ligand's structure to enhance potency and selectivity. The FMO method, therefore, represents a critical computational tool for understanding the intricate intermolecular interactions of molecules like this compound within complex chemical and biological systems.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. irisotope.com For N-substituted pyrroles, NMR provides unambiguous evidence of the compound's identity and purity. rsc.orgresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing 1-Isobutyl-1H-pyrrole. rsc.orgbiointerfaceresearch.com The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum identifies the number of non-equivalent carbon atoms. irisotope.comslideshare.net

In N-substituted pyrroles, the introduction of an alkyl group, such as an isobutyl moiety, leads to characteristic shifts in the NMR spectra. ipb.pt The signals for the pyrrole (B145914) ring protons are typically found in the aromatic region, while the isobutyl group protons appear in the aliphatic region. researchgate.netipb.pt The chemical shifts are influenced by the electronic environment, with protons on carbons adjacent to the nitrogen atom (α-protons) appearing at a lower field compared to the β-protons. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Isobutyl) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Atom Position (Pyrrole) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (attached to N) | ~3.7 - 3.8 | ~50 - 52 | C2/C5 (α-Carbons) | ~6.6 - 6.7 | ~120 - 122 |

| CH (methine) | ~2.0 - 2.2 | ~28 - 30 | C3/C4 (β-Carbons) | ~6.0 - 6.1 | ~107 - 109 |

| CH₃ (methyl x2) | ~0.8 - 0.9 | ~20 - 22 |

Note: Values are approximate and can vary based on the solvent and specific derivative. ipb.ptresearchgate.netsavemyexams.com

The analysis of derivatives, such as 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, shows expected signals for the isobutyl group in the ¹H NMR spectrum alongside the signals for the other substituents on the pyrrole ring. vulcanchem.com

For complex pyrrole derivatives, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and definitively establish molecular connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.eduscribd.com For this compound, COSY would show correlations between the CH₂ and CH protons of the isobutyl group, and between the CH and CH₃ protons. It would also confirm the coupling between the adjacent C3-H and C4-H protons on the pyrrole ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduscribd.com This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the pyrrole proton signal at ~6.6 ppm would show a cross-peak with the carbon signal at ~121 ppm, confirming the Cα-Hα bond. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. sdsu.eduscribd.com HMBC is crucial for connecting different parts of a molecule, such as the isobutyl substituent to the pyrrole ring. A key correlation would be observed between the protons of the CH₂ group of the isobutyl substituent and the C2/C5 (α-carbons) of the pyrrole ring, providing definitive proof of the N-isobutyl linkage. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring the vibrations of its atoms. rsc.orgacs.org

The IR spectrum of an N-substituted pyrrole displays characteristic absorption bands corresponding to the vibrations of the pyrrole ring and the substituent. rsc.org For this compound, these modes include:

Pyrrole Ring Vibrations: The fundamental vibrations of the polypyrrole ring are often observed around 1475 cm⁻¹. researchgate.net C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The C-N stretching mode can be correlated with peaks around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net

Isobutyl Moiety Vibrations: Aliphatic C-H stretching from the isobutyl group is expected in the 2850-2960 cm⁻¹ region. C-H bending and rocking vibrations for the CH₂, CH, and CH₃ groups appear in the 1300-1470 cm⁻¹ range.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch (Pyrrole) | IR / Raman | 3100 - 3150 | worktribe.comnist.gov |

| Aliphatic C-H Stretch (Isobutyl) | IR / Raman | 2850 - 2960 | nist.gov |

| C=C Ring Stretch (Pyrrole) | IR / Raman | 1500 - 1580 | aip.org |

| C-N Ring Stretch (Pyrrole) | IR / Raman | 1190 - 1200 | researchgate.net |

| C-H Bending (Isobutyl) | IR / Raman | 1360 - 1470 | nist.gov |

| Ring Breathing (Pyrrole) | Raman | ~754 | uj.edu.pl |

Note: These are general ranges and specific peak positions can vary.

Normal coordinate analysis of N-substituted pyrroles shows that the mass of the substituent on the nitrogen atom can significantly influence the vibrational modes of the ring itself, meaning that the vibrations can be very different from those of unsubstituted pyrrole. worktribe.com

Raman spectroscopy is often limited by its inherently weak signal. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that overcomes this limitation, providing signal enhancements of several orders of magnitude (10⁵ to 10⁹). uj.edu.plresearchgate.net This is achieved by adsorbing the analyte molecules onto a roughened metallic surface, typically gold or silver nanoparticles. researchgate.netrsc.org

SERS is highly effective for the trace detection of organic compounds, including nitrogen-containing heterocycles like pyrrole derivatives. researchgate.netehu.es The technique allows for the non-destructive analysis of small sample quantities, making it suitable for applications where sample mass is limited. ehu.es While specific SERS studies on this compound are not widely documented, the methodology has been successfully developed for related compounds like maleimide (B117702) (1H-pyrrole-2,5-dione), demonstrating its potential for the analysis of the broader class of pyrrole compounds. ehu.esresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.orgnih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.orgrsc.org

For this compound (C₈H₁₃N), the molecular weight is 123.20 g/mol . matrixscientific.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be expected at an m/z of 123. nist.gov Since the molecule contains a single nitrogen atom, its molecular ion peak is an odd number, consistent with the nitrogen rule. libretexts.org

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, more stable fragments. gbiosciences.comwikipedia.org The analysis of these fragments provides structural clues. libretexts.org For N-alkyl pyrroles, fragmentation often involves cleavage of the bond between the nitrogen and the alkyl group (alpha-cleavage) or cleavage within the alkyl chain itself. libretexts.org

Table 3: Plausible Mass Fragments for this compound

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

| 123 | [C₈H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 80 | [C₄H₄N]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 68 | [C₄H₆N]⁺ | Loss of propene (C₃H₆) via rearrangement |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation (from isobutyl fragmentation) |

Note: The relative abundance of these fragments determines the mass spectrum's appearance. The base peak is the most abundant fragment. gbiosciences.com

The most characteristic fragmentation would likely be the loss of the isobutyl group, leading to a significant peak at m/z 80, corresponding to the pyrrolyl cation. Another prominent peak could arise from the stable isobutyl cation at m/z 57. The study of fragmentation patterns in a series of monocyclic pyrrole derivatives provides a foundational understanding for interpreting the spectra of compounds like this compound. rsc.org

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. arizona.edu For N-substituted pyrroles, single-crystal XRD analysis provides unequivocal confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov

The process involves growing a suitable single crystal of the compound, which can be achieved by methods like slow evaporation from a solvent. mdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. unideb.hunih.gov This technique is indispensable for validating the synthesis of new pyrrole derivatives and understanding their solid-state behavior. mdpi.commdpi.com

Table 1: Examples of Crystallographic Studies on N-Substituted Pyrrole Derivatives

| Compound Class | Key Findings from Crystallographic Studies | Reference |

| N-substituted 2,5-dimethylpyrroles | Molecular packing is primarily based on C–H···π interactions. | znaturforsch.com |

| N-benzyl-3,4-dibromopyrrole | Confirmed structure after rearrangement from N-benzyl-2,5-dibromopyrrole. | acs.org |

| 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | Unequivocally confirmed the formation of the pyrrole core. | mdpi.com |

| N-substituted 3,4-pyrroledicarboximides | The structure was unambiguously established by X-ray crystallography. | nih.gov |

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic detection method like mass spectrometry, are essential for analyzing complex mixtures containing pyrrole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds, including many pyrrole derivatives like this compound. mdpi.commdpi.com In GC-MS, a sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. spkx.net.cn

For non-volatile or thermally unstable pyrrole derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govresearchgate.net In LC-MS, separation occurs in a liquid phase, which allows for the analysis of a much broader range of compounds than GC-MS, including larger and more polar molecules. emissionsanalytics.com The LC system is coupled to a mass spectrometer, often a tandem mass spectrometer (LC/MS/MS), which provides high sensitivity and selectivity for detecting and quantifying specific compounds in complex matrices like biological fluids or tissue extracts. nih.govresearchgate.net For example, a validated LC/MS/MS method was developed for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a non-volatile eumelanin (B1172464) biomarker, in human skin biopsies. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a less common but powerful hyphenated technique that provides detailed structural information. By coupling an LC separation with an NMR spectrometer, it's possible to obtain NMR spectra of individual compounds as they elute from the column, aiding in the unambiguous identification of unknown pyrrole analogues and isomers.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comazom.com This technique employs two different capillary columns connected by a modulator. sepsolve.com The entire sample is subjected to two independent separations, resulting in a highly structured two-dimensional chromatogram. plos.org This increased peak capacity is invaluable for resolving co-eluting compounds in extremely complex samples, such as petroleum, food aromas, or environmental extracts. emissionsanalytics.comoup.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes an exceptionally powerful tool. plos.orgscience.gov It combines the superior separation of GCxGC with the high-speed, full-spectrum acquisition of TOFMS, allowing for the detection and identification of trace-level components that would be missed by conventional GC-MS. nih.govplos.org Studies on roasted flavors and other complex matrices have shown that GCxGC can identify a substantially greater number of volatile compounds, including pyrroles, compared to single-dimension GC-MS. nih.gov The structured nature of the GCxGC plot, where chemically similar compounds appear in distinct patterns, also facilitates the identification process. azom.com

Table 2: Comparison of Chromatographic-Spectroscopic Methodologies

| Technique | Analyte Type | Principle | Key Advantage |

| GC-MS | Volatile / Semi-volatile | Separation by boiling point, detection by mass | Robust, widely used, extensive libraries. mdpi.com |

| LC-MS | Non-volatile / Thermally labile | Separation by polarity/size, detection by mass | Broad applicability, high sensitivity (LC/MS/MS). nih.govresearchgate.net |

| GCxGC-TOFMS | Volatile / Semi-volatile | Two-dimensional separation by volatility and polarity | Unmatched separation power for complex mixtures. sepsolve.complos.orgoup.com |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comlucideon.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is characteristic of the element and its chemical (oxidation) state. nottingham.ac.uk

For N-substituted pyrroles, particularly in the context of polymers or surface-modified materials, XPS is invaluable. It can confirm the presence of nitrogen, carbon, oxygen, and other elements on a surface and provide information about their chemical environment. rsc.orgnih.gov For example, high-resolution scans of the C1s and N1s regions can distinguish between different types of carbon and nitrogen bonds, confirming the successful synthesis and modification of pyrrole-containing films or catalysts. rsc.orgresearchgate.net XPS has been used to characterize polymer films formed from N-substituted pyrrole derivatives, revealing details about the composition and doping level which are influenced by the pendant side chain. nih.gov It is also used to analyze the elemental composition of catalysts used in the synthesis of N-substituted pyrroles. rsc.org

Applications of 1 Isobutyl 1h Pyrrole and Its Derivatives in Materials Science

Development of Conductive Polymers and Organic Electronic Materials.mdpi.comgoogle.com

Conducting polymers derived from pyrrole (B145914), collectively known as polypyrroles (PPy), are renowned for their good environmental stability, high conductivity, and biocompatibility. mdpi.com The substitution of a hydrogen atom on the nitrogen of the pyrrole ring with an alkyl group, such as an isobutyl group, can significantly alter the properties of the resulting polymer. Generally, the introduction of alkyl chains on the nitrogen atom is a strategy to improve the solubility of polypyrroles, which are typically insoluble and difficult to process. acs.org This enhanced solubility allows for the direct application of these polymers onto various surfaces from solution. acs.org

However, the presence of bulky N-substituents can also influence the electrical conductivity of the polymer. The steric hindrance from the alkyl group can affect the planarity of the polymer backbone, which is crucial for efficient charge transport along the polymer chain. Research on copolymers of pyrrole and various N-alkylpyrroles has shown that increasing the length of the alkyl chain tends to decrease the conductivity of the resulting copolymer. This is attributed to the insulating nature of the alkyl chains and their impact on the polymer's morphology and conjugation length. nih.gov

Synthesis and Characterization of Poly(1H-pyrrole) and Nanocomposites

The synthesis of polypyrrole and its derivatives is most commonly achieved through oxidative polymerization, which can be carried out either chemically or electrochemically. wikipedia.org In chemical polymerization, a chemical oxidant such as iron(III) chloride (FeCl₃) is used to initiate the polymerization of the pyrrole monomer. wikipedia.org Electrochemical polymerization, or electropolymerization, involves the oxidation of the monomer at an electrode surface by applying an electrical potential. mdpi.comdiva-portal.org This method is particularly advantageous for creating thin, uniform polymer films directly on a conductive substrate. mdpi.com

For N-substituted pyrroles, including 1-isobutyl-1H-pyrrole, electropolymerization is a viable method for creating polymer films. acs.orgresearchgate.net The process involves applying a potential to a solution containing the monomer and a supporting electrolyte, leading to the deposition of the polymer film on the working electrode. acs.org The properties of the resulting polymer, such as its morphology, conductivity, and stability, are influenced by various parameters of the electropolymerization process, including the solvent, the electrolyte, the monomer concentration, and the applied potential.

Nanocomposites of polypyrrole are materials where polypyrrole is combined with another material at the nanoscale, often to enhance its properties. For instance, incorporating nanoparticles or other polymers can improve the mechanical strength, thermal stability, or provide additional functionalities to the polypyrrole matrix. While specific studies on nanocomposites of poly(this compound) are limited, the general principles of polypyrrole nanocomposite formation would apply.

Table 1: General Comparison of Polypyrrole Synthesis Methods

| Feature | Chemical Polymerization | Electrochemical Polymerization |

| Initiation | Chemical Oxidant (e.g., FeCl₃) | Applied Electrical Potential |

| Product Form | Powder, dispersion | Thin film on electrode |

| Process Control | Less precise control over film thickness and morphology | High control over film thickness and morphology |

| Substrate | Not substrate-specific | Requires a conductive substrate |

| Purity | May contain residual oxidant | Generally higher purity |

Electrochromic Polymers and Organic Light-Emitting Diode (OLED) Applications

Electrochromism is the phenomenon where a material changes its color in response to an electrical potential. Polypyrrole and its derivatives are well-known electrochromic materials, exhibiting color changes due to the doping and de-doping processes (oxidation and reduction) of the polymer backbone. doi.org These materials are promising for applications such as smart windows, displays, and sensors. The introduction of an N-substituent like an isobutyl group can tune the electrochromic properties, including the color contrast, switching speed, and stability of the polymer. For instance, poly(N-alkylpyrrole)s with varying alkyl substituents from methyl to butyl have been shown to exhibit yellow to brown-black electrochromism upon oxidation. doi.org

Table 2: Potential Effects of N-Isobutyl Substitution on Polymer Properties for Electronic Applications

| Property | Potential Effect of Isobutyl Group | Rationale |

| Solubility | Increased | The non-polar alkyl chain can improve solubility in organic solvents. acs.org |

| Conductivity | Decreased | Steric hindrance may reduce polymer chain planarity and conjugation. nih.gov |

| Electrochromic Colors | Modified | The electronic nature of the substituent influences the bandgap and absorption spectra. doi.org |

| Film Morphology | Altered | The bulky group can affect the packing and ordering of polymer chains. |

| Processability | Improved | Enhanced solubility allows for easier fabrication of thin films from solution. acs.org |

Pyrrole Derivatives in Optoelectronic and Sensing Technologies

The application of pyrrole derivatives extends to various optoelectronic and sensing technologies. The ability to functionalize the pyrrole ring allows for the design of materials with specific responses to external stimuli such as light, heat, or chemical species. thieme-connect.de For example, polypyrroles have been extensively studied for their use in chemical sensors and biosensors. nih.gov The conductive nature of the polymer provides a basis for an electrical signal, which can be modulated by the interaction of the sensor with the target analyte.

While there is a lack of specific research on sensors based on this compound, the principles of N-substituted polypyrrole sensors are relevant. The isobutyl group could influence the sensor's selectivity and sensitivity by modifying the polymer's surface properties and its interaction with different analytes. For instance, the hydrophobicity of the polymer surface can be tuned by the alkyl substituent, which can be a factor in designing sensors for specific environments. mdpi.com

In the broader field of optoelectronics, which encompasses devices that interact with light, pyrrole-based materials continue to be of interest. Their tunable electronic structure makes them suitable for applications beyond OLEDs, such as in organic photovoltaics and photodetectors. The specific properties of poly(this compound), once thoroughly characterized, would determine its suitability for these advanced applications.

Biological Activity and Molecular Mechanisms of 1 Isobutyl 1h Pyrrole Derivatives

Investigations into Molecular Target Interactions

The therapeutic effects of pyrrole (B145914) derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and cellular receptors that play critical roles in various disease pathologies.

Pyrrole derivatives have been identified as potent inhibitors of several key enzymes. A notable target is the cyclooxygenase (COX) enzyme, which is central to the inflammatory process. scirp.org Certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives have demonstrated potent and preferential inhibition of the COX-2 isoform over COX-1. mdpi.com Similarly, some 1,5-diaryl pyrrole derivatives show a high affinity for the COX-2 active site and possess strong inhibitory efficiency. brieflands.comnih.gov Studies on pyrrole carboxylic acid derivatives have shown that small structural changes can significantly impact their COX-1 and COX-2 inhibitory activities, with some compounds exhibiting greater potency against COX-2 than the reference drug celecoxib. acs.org

Beyond COX enzymes, pyrrole analogues have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX), another key enzyme in the inflammatory cascade. mdpi.com For instance, certain pyrrole derivatives have been identified as potent inhibitors of soybean LOX (s-LOX). mdpi.com Furthermore, pyrrole-based compounds are known to inhibit protein kinases, which are crucial in cellular signaling pathways. alliedacademies.org Sunitinib and Ulixertinib are examples of pyrrole-based protein kinase inhibitors used in cancer therapy, targeting receptor tyrosine kinases and ERK1/2, respectively. mdpi.com Other research has identified pyrrole derivatives that act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both key targets in oncology. nih.gov

| Pyrrole Derivative Class | Enzyme Target | Inhibition Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,4-c]pyrrole derivatives | COX-1 / COX-2 | Showed promising anti-COX activity, inhibiting COX-2 more strongly than COX-1. | mdpi.com |

| 1,5-Diaryl pyrroles | COX-2 | High affinity for the COX-2 active site and strong inhibitory activity. | brieflands.comnih.gov |

| Pyrrole carboxylic acid derivatives | COX-1 / COX-2 | Compound 5b and 5e showed noteworthy COX-1 inhibitory activity. Compounds 4g, 4h, 4k, 4l showed high activity against both COX-1 and COX-2. | acs.org |

| Pyrrole analogue 4 | COX-2 | Potent COX-2 inhibitor with an IC50 value of 0.65 μM. | mdpi.com |

| Pyrrole–cinnamate hybrid 5 | COX-2 | Potent COX-2 inhibitor with an IC50 value of 0.55 μM. | mdpi.com |

| Pyrrole analogue 2 | Soybean LOX (s-LOX) | Identified as the most potent s-LOX inhibitor with an IC50 value of 7.5 μM. | mdpi.com |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1 ) | EGFR / VEGFR | Acts as a competitive inhibitor, forming stable complexes with the receptors. | nih.gov |

| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1 ) | EGFR / VEGFR | Acts as a competitive inhibitor, forming stable complexes with the receptors. | nih.gov |

| Pyrrolo[3,2-d]pyrimidine derivative 8b | CDK2/Cyclin A1, DYRK3, GSK3 alpha | Potently inhibited these kinases with 10–23% activity compared to imatinib (B729) (1–10%). | tandfonline.comnih.gov |

The interaction of pyrrole derivatives extends to various cellular receptors. As mentioned, derivatives have been synthesized to bind with and inhibit key cancer-related receptors like EGFR and VEGFR. nih.gov Molecular docking studies have confirmed that these compounds can form stable complexes with the receptors. nih.gov Additionally, research into N-substituted pyrrole derivatives has explored their binding to dopamine (B1211576) receptors, with some compounds showing high affinity and selectivity for the D3 receptor over the D2 receptor. alliedacademies.org The ability of tetrasubstituted pyrroles to mimic hydrophobic protein motifs suggests they may interfere with protein-protein interactions (PPIs) involved in cell cycle regulation, such as the p53-MDM2 interaction, which is a key target in cancer therapy. mdpi.com

Anti-inflammatory and Antioxidant Properties of Pyrrole Analogues

Pyrrole and its derivatives are recognized for their significant anti-inflammatory and antioxidant activities. alliedacademies.orgscirp.org These properties are often interconnected, as chronic inflammation can lead to oxidative stress. mdpi.commdpi.com

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Pyrrole derivatives have demonstrated considerable antioxidant potential. alliedacademies.org Studies have shown that pyrroles exhibit the greatest antioxidant activity among various heterocyclic compounds tested, with some derivatives inhibiting lipid oxidation by nearly 100% at low concentrations. nih.gov Specifically, the addition of formyl and acetyl groups to the pyrrole ring has been found to remarkably enhance antioxidative activity. nih.gov